molecular formula C21H29Cl2FN2O2 B4233117 N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride

N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride

Cat. No.: B4233117
M. Wt: 431.4 g/mol
InChI Key: ZIQDWMCLVUZEHD-UHFFFAOYSA-N
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Description

N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a combination of chloro, fluoro, methoxy, and benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-diethyl-1,2-ethanediamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine
  • N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine acetate

Uniqueness

N’-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClFN2O2.ClH/c1-4-25(5-2)11-10-24-14-16-6-9-20(21(12-16)26-3)27-15-17-7-8-18(23)13-19(17)22;/h6-9,12-13,24H,4-5,10-11,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDWMCLVUZEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride

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